molecular formula C11H18ClN3O2S B2366779 N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride CAS No. 112940-54-2

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B2366779
CAS No.: 112940-54-2
M. Wt: 291.79
InChI Key: XTCHLADGBZLOCT-UHFFFAOYSA-N
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Description

N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide hydrochloride is a methanesulfonamide derivative featuring a piperazine-substituted phenyl core. The piperazine ring contributes to its basicity and hydrogen-bonding capacity, while the methanesulfonamide group enhances solubility and stability. This compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in designing molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

N-(4-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-2-4-11(5-3-10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHLADGBZLOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A common route involves displacing a leaving group (e.g., halogen or nitro) on a phenyl ring with piperazine. For example, 4-chloronitrobenzene reacts with piperazine in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours:

$$
\text{4-Chloronitrobenzene} + \text{Piperazine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-(Piperazin-1-yl)nitrobenzene} + \text{Cl}^-
$$

Subsequent reduction of the nitro group to an amine is achieved using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C):

$$
\text{4-(Piperazin-1-yl)nitrobenzene} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{4-(Piperazin-1-yl)aniline}
$$

Key Parameters :

  • Yield : 65–75% for NAS; 85–90% for nitro reduction.
  • Purification : Column chromatography (Al₂O₃, chloroform) or recrystallization from ethanol.

Buchwald-Hartwig Amination

For halogenated aryl precursors, palladium-catalyzed cross-coupling offers higher regioselectivity. A mixture of 4-bromoaniline, piperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP) in toluene at 100°C for 24 hours affords 4-(piperazin-1-yl)aniline:

$$
\text{4-Bromoaniline} + \text{Piperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{BINAP}} \text{4-(Piperazin-1-yl)aniline}
$$

Advantages :

  • Avoids harsh reducing agents.
  • Tolerates electron-withdrawing groups.

Methanesulfonamide Formation

Sulfonylation of 4-(Piperazin-1-yl)aniline

The free amine reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C under inert conditions. Triethylamine (Et₃N) neutralizes HCl generated during the reaction:

$$
\text{4-(Piperazin-1-yl)aniline} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide}
$$

Optimization Notes :

  • Stoichiometry : 1.2 equivalents of MsCl ensures complete conversion.
  • Side Reactions : Over-sulfonylation is mitigated by low temperatures (0–5°C).
  • Yield : 80–90% after precipitation in hexane.

Alternative Sulfonylating Agents

While MsCl is standard, in situ generation of methanesulfonic anhydride (Ms₂O) using methanesulfonic acid and dicyclohexylcarbodiimide (DCC) provides a milder alternative for acid-sensitive substrates.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether, followed by solvent evaporation to yield the hydrochloride salt:

$$
\text{N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide} + \text{HCl} \rightarrow \text{this compound}
$$

Critical Considerations :

  • Hygroscopicity : The salt is hygroscopic; storage under nitrogen is recommended.
  • Purity : ≥95% purity achieved via recrystallization from ethanol/water (3:1).

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Purity Scalability
NAS + SnCl₂ Reduction Cs₂CO₃, DMF, SnCl₂, HCl 70% 90% Moderate
Buchwald-Hartwig Pd₂(dba)₃, BINAP, toluene 65% 85% High
Sulfonylation (MsCl) Et₃N, DCM, 0°C 85% 95% High

Industrial-Scale Production Insights

Large-scale synthesis (≥10 kg) employs continuous flow reactors for NAS and sulfonylation steps, reducing reaction times by 50%. Ethyl acetate replaces DCM as a greener solvent, aligning with EPA guidelines.

Challenges and Mitigation Strategies

  • Piperazine Handling : Piperazine’s hygroscopic nature necessitates anhydrous conditions during NAS.
  • Byproduct Formation : N,N-Disulfonylated byproducts are minimized by controlling MsCl stoichiometry.
  • Salt Stability : Lyophilization preserves the hydrochloride salt’s integrity during long-term storage.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The compound’s structural analogs differ primarily in substituents on the phenyl ring and adjacent functional groups. Key examples include:

Sotalol Hydrochloride (CAS 959-24-0)
  • Structure: N-[4-[1-Hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide hydrochloride.
  • Key Differences : Replaces the piperazine ring with a hydroxyethyl-isopropylamine chain.
  • Application : Beta-adrenergic blocker used clinically for arrhythmias .
  • Physicochemical Properties : Higher polarity due to the hydroxyl group, influencing pharmacokinetics (e.g., renal excretion).
EU-93-94 (NMDA Receptor Inhibitor)
  • Structure : N-[4-[(2S)-3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanesulfonamide.
  • Key Differences : Incorporates a dichlorophenyl-piperazine moiety and a hydroxypropoxy linker.
  • Application : Selective NMDA receptor subunit 2B antagonist, highlighting the role of piperazine in receptor targeting .
N-[4-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride (CAS 128263-66-1)
  • Structure: Features an aminomethyl group instead of piperazine.
  • Application : Used in biochemical research as a precursor for fluorescent probes .
Sotalol Related Compound C (CAS n/a)
  • Structure: N-{4-[2-(Isopropylamino)ethyl]phenyl}methanesulfonamide hydrochloride.
  • Key Differences : Ethyl linker between phenyl and isopropylamine, altering conformational flexibility.
  • Application : Impurity in sotalol synthesis; emphasizes the impact of substituent spacing on bioactivity .
Key Observations :
  • Piperazine vs.
  • Hydroxy Groups : Sotalol’s hydroxyl group enhances water solubility but reduces blood-brain barrier penetration compared to the target compound.
  • Chlorinated Aromatic Systems : EU-93-94’s dichlorophenyl group increases lipophilicity, favoring CNS penetration .

Pharmacological Implications

  • Piperazine-Containing Analogs : The target compound’s piperazine ring may enhance binding to serotonin or dopamine receptors, unlike sotalol’s beta-adrenergic activity.
  • Isotopic Analogs : Deuterated sotalol (Sotalol-D7) demonstrates improved metabolic stability, a strategy applicable to the target compound for pharmacokinetic studies .

Biological Activity

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride, also known as NSC 690684, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and as a modulator of neurotransmitter systems, particularly in the context of psychiatric disorders.

Chemical Structure and Properties

  • Molecular Formula : C11H17N3O2S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 125818-94-2

The compound features a piperazine moiety linked to a phenyl group and a methanesulfonamide functional group, which is critical for its biological activity.

This compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its primary mechanisms include:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying chromatin structure. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, suggesting its potential in cancer therapy.
  • Dopamine Receptor Interaction : In vitro studies indicate that this compound may preferentially target specific dopamine receptor subtypes, which could result in fewer side effects compared to traditional antipsychotic medications. This interaction suggests a role in modulating dopaminergic signaling pathways, relevant for treating psychiatric disorders.

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines, including:

Cancer TypeIC50 (µM)Reference
Leukemia5.0
Melanoma3.2
Colon Cancer4.5

The compound's ability to induce apoptosis was confirmed through assays measuring cleavage of PARP and caspase-3 in tumor tissues, indicating robust apoptotic activity .

Neuropharmacological Effects

Research indicates that this compound may also exhibit antipsychotic properties due to its action on dopamine receptors. Studies have shown:

  • Dopamine D2/D4 Receptor Affinity : The compound displays significant binding affinity for these receptors, with IC50 values suggesting potential efficacy in treating conditions like schizophrenia .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of melanoma .
  • Neuropharmacological Investigations : Research highlighted its potential role as a selective dopamine D4 receptor antagonist, showing promise for reducing side effects typically associated with broader-spectrum antipsychotics .

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride?

Methodological Answer:

  • Multi-step synthesis typically involves coupling piperazine derivatives with sulfonamide precursors under alkaline conditions. Key steps include:
    • Nucleophilic substitution : Reacting 4-aminophenylpiperazine with methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
    • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to achieve >95% purity .
    • Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR should confirm aromatic protons (δ 6.8–7.2 ppm), piperazine methylene (δ 2.5–3.5 ppm), and sulfonamide protons (δ 3.0–3.3 ppm) .
    • ¹³C NMR must verify the sulfonamide carbonyl (δ ~40 ppm) and piperazine carbons (δ ~50 ppm) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., 329.85 g/mol) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How do pH and temperature affect the compound’s stability in biological assays?

Methodological Answer:

  • pH-dependent stability :
    • Below pH 4: Protonation of the piperazine ring increases solubility but may reduce receptor binding affinity .
    • Above pH 8: Degradation via sulfonamide hydrolysis is observed; use buffered solutions (pH 6–7) for in vitro studies .
  • Thermal stability :
    • Decomposition occurs above 150°C (TGA data). Store at –20°C in desiccated conditions to prevent hydrate formation .

Q. How can contradictions in receptor-binding data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • In vitro vs. in vivo disparities :
    • Metabolic interference : Use liver microsome assays to identify metabolites (e.g., CYP450-mediated N-dealkylation) that may reduce bioavailability .
    • Plasma protein binding : Measure unbound fraction via equilibrium dialysis; >90% binding to albumin may limit pharmacological activity .
    • Dose adjustment : Apply allometric scaling (e.g., mg/kg to mg/m²) to reconcile interspecies differences in pharmacokinetics .

Q. What computational methods predict the compound’s interaction with serotonin/dopamine receptors?

Methodological Answer:

  • Molecular docking :
    • Use AutoDock Vina with receptor PDB IDs 6WGT (5-HT₁A) and 6CM4 (D₂R). Focus on hydrogen bonding with Asp116 (5-HT₁A) and ionic interactions with Asp114 (D₂R) .
    • Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2.0 Å) .
  • SAR analysis : Compare with analogs (e.g., 4-methylpiperazine derivatives) to optimize substituent effects on binding affinity .

Data Contradiction Analysis

Q. How to address conflicting reports on its solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility testing protocol :
    • Aqueous : Use phosphate buffer (pH 7.4) with sonication (30 min); reported solubility is 2.1 mg/mL .
    • Organic solvents : DMSO (50 mg/mL) or ethanol (15 mg/mL) with vortexing. Discrepancies arise from hydrate formation; confirm by Karl Fischer titration .
  • Crystallinity : XRPD can differentiate amorphous vs. crystalline forms, which impact solubility profiles .

Methodological Best Practices

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

  • Kinase profiling : Use ADP-Glo™ assays (Promega) against a panel of 50 kinases (e.g., PI3K, MAPK).
    • IC₅₀ values <1 μM suggest high potency; validate with Western blotting for downstream targets (e.g., p-AKT) .
  • Counter-screening : Test against off-target receptors (e.g., adrenergic α1) to assess selectivity .

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